Methyl 1-(cyclobutylmethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate
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Overview
Description
Methyl 1-(cyclobutylmethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate is an organic compound that belongs to the class of dihydropyrimidines. This compound features a cyclobutylmethyl group attached to a dihydropyrimidine ring, which is further substituted with a methyl ester group at the 5-position. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(cyclobutylmethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a cyclobutylmethyl ketone with a suitable amine and an esterifying agent can yield the desired dihydropyrimidine derivative. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(cyclobutylmethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 1-(cyclobutylmethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(cyclobutylmethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethyl derivatives: These compounds share similar structural features but differ in ring size and reactivity.
Cyclopentylmethyl derivatives: These compounds have a larger ring size, which can influence their chemical properties and biological activity.
Properties
Molecular Formula |
C11H14N2O3 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl 1-(cyclobutylmethyl)-2-oxopyrimidine-5-carboxylate |
InChI |
InChI=1S/C11H14N2O3/c1-16-10(14)9-5-12-11(15)13(7-9)6-8-3-2-4-8/h5,7-8H,2-4,6H2,1H3 |
InChI Key |
NJFMUVLWMOECLL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(C(=O)N=C1)CC2CCC2 |
Origin of Product |
United States |
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